molecular formula C11H14ClN3 B2804594 4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride CAS No. 2551119-87-8

4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride

Cat. No. B2804594
CAS RN: 2551119-87-8
M. Wt: 223.7
InChI Key: AALJXBADTVLNRM-UHFFFAOYSA-N
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Description

4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride is a chemical compound with the CAS Number: 462648-51-7 . It has a molecular weight of 187.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3/c1-14(2)11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,12H2,1-2H3 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, such as 4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride, have shown significant anticancer activity . For example, certain synthesized compounds have demonstrated potent antiproliferative activity against cancer cells .

Antioxidant Activity

Quinoline compounds have been found to exhibit antioxidant activity . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Anti-Inflammatory Activity

Quinoline derivatives have also been reported to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antimalarial Activity

Quinoline-based compounds have been used in the treatment of malaria . The quinoline ring is a key component of many antimalarial drugs, indicating potential applications in this area.

Anti-SARS-CoV-2 Activity

Recent research has indicated that quinoline derivatives may have activity against SARS-CoV-2 , the virus that causes COVID-19. This suggests potential applications in the development of treatments for this disease.

Antituberculosis Activity

Quinoline derivatives have shown antituberculosis activities . This indicates potential applications in the development of new drugs for the treatment of tuberculosis.

Antimicrobial Activity

Quinoline and its derivatives have demonstrated a broad spectrum of antimicrobial activities . This suggests potential applications in the development of new antimicrobial agents.

Industrial Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . This suggests potential applications in the development of new industrial chemical processes.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to handle chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

4-N,4-N-dimethylquinoline-4,6-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-14(2)11-5-6-13-10-4-3-8(12)7-9(10)11;/h3-7H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALJXBADTVLNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C=C(C=CC2=NC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride

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